

Application Notes and Protocols for the NMR Spectroscopic Analysis of Flaganone A

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Compound of Interest

Compound Name: Flaganone A

Cat. No.: B1247167

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Introduction

Flaganone A is a sesquiterpenoid natural product isolated from the nematode-trapping fungus *Arthrobotrys flagrans* (also known as *Duddingtonia flagrans*).^{[1][2]} As a secondary metabolite from a carnivorous fungus, **Flaganone A** is of interest for its potential biological activities, which may be relevant in drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structure elucidation and characterization of such novel natural products. This document provides a comprehensive overview of the NMR data for **Flaganone A** and detailed protocols for the key NMR experiments required for its analysis.

Chemical Structure

Figure 1: Chemical Structure of **Flaganone A**

- Molecular Formula: C₂₆H₃₂O₇
- Molar Mass: 456.5 g/mol
- IUPAC Name: [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate

¹H and ¹³C NMR Data of Flagranone A

The following tables summarize the ¹H and ¹³C NMR spectral data for **Flagranone A**, as reported in the literature. This data is crucial for the verification of the compound's identity and for further structural studies.

Table 1: ¹H NMR Data of **Flagranone A** (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	3.25	d	2.0
4	6.78	s	
6	3.55	d	2.0
1'	6.89	d	11.0
2'	5.89	d	11.0
4'	6.25	dd	15.0, 11.0
5'	6.58	dd	15.0, 11.0
7'	5.95	d	11.0
8'	2.20	m	
9'	2.05	m	
10'	5.12	t	7.0
12'	1.68	s	
13'	1.75	s	
14'	1.85	s	
15'	1.60	s	
1-OAc	2.15	s	
4-CH ₂ OAc	4.75	s	
4-CH ₂ OAc	2.08	s	

Table 2: ^{13}C NMR Data of **Flagranone A** (125 MHz, CDCl_3)

Position	δ (ppm)
1	54.2
2	194.5
3	142.1
4	138.8
5	193.8
6	52.8
1'	118.9
2'	141.2
3'	130.5
4'	128.5
5'	135.2
6'	125.1
7'	138.1
8'	39.8
9'	26.5
10'	123.5
11'	132.1
12'	17.7
13'	16.2
14'	12.5
15'	25.7
1-OAc (C=O)	170.2
1-OAc (CH ₃)	21.1

4-CH ₂ OAc (CH ₂)	61.5
4-CH ₂ OAc (C=O)	170.8
4-CH ₂ OAc (CH ₃)	20.8

Experimental Protocols

The following are detailed protocols for the acquisition of 1D and 2D NMR spectra for the structural elucidation of **Flagranone A**. These are generalized procedures and may require optimization based on the specific instrumentation and sample concentration available.

1. Sample Preparation

- Weigh approximately 5-10 mg of purified **Flagranone A**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. 1D NMR Spectroscopy

- ¹H NMR Spectroscopy
 - Tune and shim the NMR spectrometer for the sample.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual CHCl_3 signal at 7.26 ppm.
- ^{13}C NMR Spectroscopy
 - Tune and shim the carbon channel of the spectrometer.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 solvent signal at 77.16 ppm.

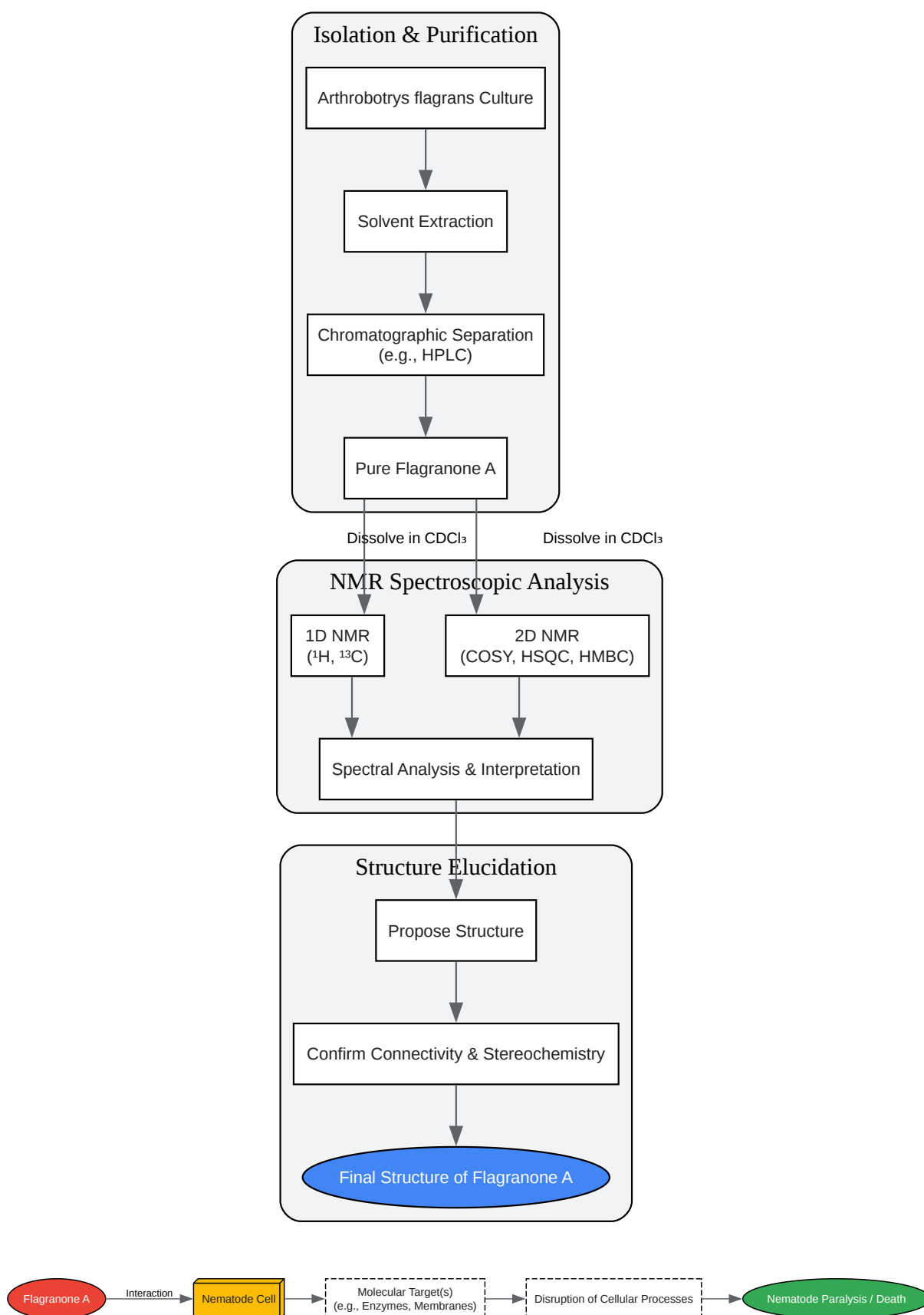
3. 2D NMR Spectroscopy

- COSY (Correlation Spectroscopy)
 - Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).
 - Set the spectral widths in both F1 and F2 dimensions to cover the proton chemical shift range.
 - Acquire a 2D data matrix of at least 1024 x 256 data points.
 - Set the number of scans per increment to 2-4.
 - Process the data with appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.
- HSQC (Heteronuclear Single Quantum Coherence)

- Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
- Set the F2 (^1H) spectral width from -1 to 11 ppm and the F1 (^{13}C) spectral width from 0 to 160 ppm.
- Optimize the one-bond coupling constant (^1JCH) to approximately 145 Hz.
- Acquire a data matrix of at least 1024 x 256 data points.
- Set the number of scans per increment to 4-8.
- Process the data with appropriate window functions.
- HMBC (Heteronuclear Multiple Bond Correlation)
 - Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
 - Set the spectral widths as in the HSQC experiment.
 - Optimize the long-range coupling constant (^nJCH) to 8 Hz.
 - Acquire a data matrix of at least 2048 x 256 data points.
 - Set the number of scans per increment to 8-16.
 - Process the data with appropriate window functions.

Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structure elucidation of a novel natural product like **Flagranone A** using NMR spectroscopy.



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